N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide
Description
Properties
CAS No. |
922142-17-4 |
|---|---|
Molecular Formula |
C19H20INO4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C19H20INO4/c1-13(22)10-19(23)21(17-7-5-4-6-16(17)20)12-14-8-9-15(24-2)11-18(14)25-3/h4-9,11H,10,12H2,1-3H3 |
InChI Key |
XCVBOKGSFQTINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(CC1=C(C=C(C=C1)OC)OC)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis via Amide Formation
This method involves the reaction of 3-oxobutanoyl chloride with 2-iodoaniline and 2,4-dimethoxybenzylamine under controlled conditions.
- 3-Oxobutanoyl chloride
- 2-Iodoaniline
- 2,4-Dimethoxybenzylamine
- Solvent: Dichloromethane or DMF (Dimethylformamide)
- Dissolve 3-oxobutanoyl chloride in dichloromethane at low temperature.
- Slowly add a solution of 2-iodoaniline and 2,4-dimethoxybenzylamine.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product using column chromatography.
Expected Yield: Approximately 70–80% depending on reaction conditions.
Method B: Multi-step Synthesis
This method utilizes a multi-step approach involving intermediate compounds to achieve the final product.
- Starting materials: 2-Iodoaniline, dimethylformamide, and appropriate acylating agents.
- Formation of Intermediate: React 2-iodoaniline with an acyl chloride (such as acetyl chloride) to form an intermediate amide.
$$
\text{Intermediate} = \text{2-Iodoaniline + Acyl Chloride} \rightarrow \text{Intermediate Amide}
$$
Substitution Reaction: Treat the intermediate with a suitable base (e.g., triethylamine) and react with 3-oxobutanamide to form the desired compound.
$$
\text{Final Product} = \text{Intermediate Amide + 3-Oxobutanamide} \rightarrow N-[\text{(2,4-Dimethoxyphenyl)methyl}-N-(2-iodophenyl)-3-oxobutanamide]
$$
Expected Yield: Approximately 60–75%.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient method for synthesizing complex organic molecules.
- Same as Method A but utilizing microwave irradiation.
- Mix all reagents in a suitable microwave vessel.
- Subject to microwave irradiation for a predetermined time (usually between 10 to 30 minutes).
- Cool and quench the reaction, followed by extraction and purification.
Expected Yield: Can exceed 90% due to enhanced reaction rates and reduced side reactions.
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Direct Synthesis | 70–80 | Simplicity, fewer steps | Potential for lower purity |
| Multi-step | 60–75 | Can target specific intermediates | More complex, longer reaction time |
| Microwave-Assisted | >90 | High efficiency, reduced reaction time | Requires specialized equipment |
Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity:
Temperature Control: Lower temperatures during initial reactions can minimize side reactions.
Solvent Selection: Using polar aprotic solvents like DMF or DMSO can enhance solubility and reactivity of starting materials.
Base Selection: The choice of base (e.g., triethylamine vs sodium hydroxide) can influence the reaction pathway and final product characteristics.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Reactivity and Functionalization
- Oxidation Behavior : 3-Oxobutanamide derivatives undergo diacetoxyiodobenzene (DIB)-mediated oxidation to form dichloroacetamides. Substituent position (e.g., 2-methoxy vs. 4-methoxy) minimally affects this transformation, suggesting the target compound would react similarly .
- Steric Effects : The 2-iodophenyl group in the target compound may hinder reactions at the ortho position compared to smaller substituents (e.g., methyl or methoxy) in analogs like A1 or A2 .
Pharmacological Potential
- The iodine atom in the target compound could enhance DNA interaction or protein binding, similar to iodinated anticancer agents.
- Metabolic Stability: The dimethoxy groups in the target compound may reduce cytochrome P450-mediated metabolism compared to non-substituted phenyl rings, as seen in related acetoacetanilides .
Key Research Findings
- Substituent Impact : Electron-donating groups (e.g., methoxy) improve solubility but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., chloro) .
- Biological Hypotheses : The iodine substituent in the target compound could confer unique pharmacokinetic properties, such as prolonged half-life or enhanced target affinity, though experimental validation is needed.
Biological Activity
N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18I N O3
- Molecular Weight : 368.17 g/mol
- CAS Number : 34256-82-1
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways, influencing cellular responses related to growth and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, a study on a structurally similar derivative demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. A recent study using zebrafish models indicated that low concentrations did not result in significant adverse effects on survival or development. However, higher concentrations led to notable behavioral and physiological changes.
| Concentration (mg/L) | Survival Rate (%) | Behavioral Changes |
|---|---|---|
| 1 | 95 | None |
| 10 | 80 | Minor abnormalities |
| 50 | 40 | Severe abnormalities |
Case Studies
- Zebrafish Model : In a controlled study, zebrafish were exposed to varying concentrations of this compound. The results indicated that at lower doses, there were no significant developmental abnormalities; however, higher doses resulted in increased mortality and altered swimming behavior .
- Cell Line Studies : In vitro studies on human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The results highlighted its potential as an anticancer agent while also underscoring the need for further investigation into its mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
